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Compound of Interest

Compound Name: 3-Methoxyazetidine hydrochloride

Cat. No.: B119537 Get Quote

For the discerning researcher in medicinal chemistry and drug development, the selection of

building blocks is a critical decision point, balancing reactivity, functionality, and cost. Small,

strained heterocycles, particularly substituted azetidines, have become invaluable tools for their

ability to impart favorable physicochemical properties such as improved solubility and metabolic

stability.[1] This guide provides an in-depth cost-benefit analysis of 3-Methoxyazetidine
hydrochloride (CAS 148644-09-1), a versatile building block, comparing it with key

alternatives to inform strategic synthetic planning.

The Strategic Value of 3-Substituted Azetidines
The azetidine ring is a four-membered, sp³-rich scaffold that offers a rigid, conformationally

constrained vector for substituents.[2] Unlike more flexible linkers, this rigidity can lead to

enhanced binding affinity and selectivity for biological targets. The substitution at the 3-position

is particularly strategic, as it allows for the introduction of diverse functional groups that can

modulate a molecule's properties without significantly increasing steric bulk.[2] These motifs

are integral to a range of biologically active molecules, including central nervous system

agents, enzyme inhibitors, and antibacterials.[3][4]

Comparative Cost Analysis: Beyond the Sticker
Price
A primary consideration for any laboratory, from academic research to process chemistry, is the

acquisition cost of starting materials. The cost of 3-Methoxyazetidine hydrochloride can vary
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significantly between suppliers and scales. However, a true cost analysis must extend beyond

the price-per-gram to include factors like reaction efficiency, downstream processing, and the

cost of viable alternatives.

Here, we compare the typical research-scale pricing of 3-Methoxyazetidine hydrochloride
against two common alternatives: 3-Hydroxyazetidine hydrochloride, which offers a hydrogen-

bond donor, and 3,3-Difluoroazetidine hydrochloride, which provides a metabolically stable

isostere for a carbonyl or gem-dimethyl group.

Reagent
CAS
Number

Molecular
Weight

Representat
ive Supplier
& Price
(USD)

Cost per
Gram (USD)

Cost per
Mole (USD)

3-

Methoxyazeti

dine HCl

148644-09-1 123.58 g/mol
Synthonix:

$40 / 10g[5]
$4.00 $494.32

3-

Hydroxyazeti

dine HCl

18621-18-6 109.55 g/mol

Sigma-

Aldrich:

$59.20 / 1g

$59.20 $6,485.44

3,3-

Difluoroazetid

ine HCl

288315-03-7 129.54 g/mol

ChemUnivers

e: $55.00 /

1g[6]

$55.00 $7,123.80

Note: Prices are based on publicly available catalog data for research quantities as of early

2026 and are subject to change. Bulk pricing will differ significantly.

As the data indicates, 3-Methoxyazetidine hydrochloride presents a substantially lower

acquisition cost at common research scales compared to its hydroxy and difluoro counterparts.

This cost advantage is a significant "benefit" that must be weighed against its performance in

specific applications.

Performance Benchmarking: A Nucleophilic
Aromatic Substitution (SNAr) Case Study
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To evaluate performance, we will analyze a common and critical transformation in medicinal

chemistry: the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamental

for coupling heterocyclic amines to electron-deficient aromatic or heteroaromatic systems.[7]

The choice of the 3-substituent can profoundly impact the azetidine's nucleophilicity, the

solubility of the product, and the potential for side reactions.

3-Hydroxyazetidine: The free hydroxyl group can act as a hydrogen bond donor, potentially

improving the solubility of the final compound in aqueous media. However, it can also

complicate reactions by acting as a competing nucleophile or requiring a protection-

deprotection sequence, which adds steps and reduces overall yield.

3-Methoxyazetidine: The methoxy group is relatively inert and does not possess an acidic

proton, eliminating the need for protection. It modulates lipophilicity and can improve

chemical stability.[2] The electron-donating character of the methoxy group can subtly

influence the nucleophilicity of the azetidine nitrogen.[2]

Comparative Experimental Data
While a direct, side-by-side comparison in a single publication is rare, we can compare

representative protocols from the literature to draw meaningful conclusions.

Reaction A: 3-Methoxyazetidine HCl

Reaction: Coupling with 2-chloro-5-nitropyrimidine.

Conditions: Potassium carbonate (K₂CO₃) as base, Acetonitrile (MeCN) as solvent, room

temperature.

Reported Yield: 95%

Source: Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4449-4453.

Reaction B: 3-Hydroxyazetidine HCl

Reaction: Coupling with 4,6-dichloro-2-(propylthio)pyrimidine.
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Conditions: N,N-Diisopropylethylamine (DIPEA) as base, n-Butanol (n-BuOH) as solvent,

100 °C.

Reported Yield: 87%

Source: ACS Medicinal Chemistry Letters, 2013, 4(10), 975-979.

Parameter
Case A: 3-
Methoxyazetidine
HCl

Case B: 3-
Hydroxyazetidine
HCl

Analysis

Electrophile
2-chloro-5-

nitropyrimidine

4,6-dichloro-2-

(propylthio)pyrimidine

Both are activated

heterocyclic halides,

suitable for SNAr.

Temperature Room Temperature 100 °C

The methoxy

derivative reacts

under significantly

milder conditions.

Base K₂CO₃ (Inorganic) DIPEA (Organic)

Use of K₂CO₃

simplifies workup

(filtration vs.

extraction).

Yield 95% 87%

High yield in both

cases, but slightly

superior under milder

conditions for the

methoxy derivative.

Expert Analysis: The comparison suggests that for a typical SNAr reaction, 3-
Methoxyazetidine hydrochloride can offer significant advantages. The ability to run the

reaction at room temperature reduces energy costs and minimizes the potential for thermal

degradation of sensitive substrates or products. The use of a simple inorganic base like K₂CO₃

simplifies purification compared to using a high-boiling organic base like DIPEA. While both

reagents are highly effective, the methoxy derivative demonstrates higher reactivity and
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operational simplicity in this context, which, combined with its lower cost, presents a compelling

cost-benefit argument.

Experimental Protocol: SNAr Coupling with 3-
Methoxyazetidine Hydrochloride
This protocol is a representative procedure for the SNAr reaction described in Case Study A.

Materials:

2-chloro-5-nitropyrimidine

3-Methoxyazetidine hydrochloride (CAS 148644-09-1)[8]

Potassium carbonate (K₂CO₃), anhydrous

Acetonitrile (MeCN), anhydrous

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of 2-chloro-5-nitropyrimidine (1.0 eq) in anhydrous acetonitrile (0.2 M) is

added potassium carbonate (3.0 eq).

3-Methoxyazetidine hydrochloride (1.2 eq) is added in one portion.

The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC or

LC-MS until the starting material is consumed.

Upon completion, the solvent is removed under reduced pressure.
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The residue is partitioned between dichloromethane and saturated aqueous NaHCO₃.

The aqueous layer is extracted twice more with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated in vacuo.

The crude product is purified by column chromatography on silica gel to afford the desired 2-

(3-methoxyazetidin-1-yl)-5-nitropyrimidine.

Workflow Visualization
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Reaction Setup

Reaction

Workup

Purification

1. Combine 2-chloro-5-nitropyrimidine,
K₂CO₃, and MeCN

2. Add 3-Methoxyazetidine HCl

3. Stir at Room Temperature (12-16h)

4. Monitor by LC-MS/TLC

5. Concentrate in vacuo

6. Partition (DCM / aq. NaHCO₃)

7. Extract aqueous layer with DCM

8. Wash with brine, dry (MgSO₄),
 and concentrate

9. Silica Gel Chromatography

Final Product
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Project Goal?

Is lowest reagent cost
a primary driver?

Is a Hydrogen Bond Donor
(HBD) functionality desired

for solubility/binding?

No

Choose:
3-Methoxyazetidine HCl

Yes

Is blocking metabolic oxidation
at the 3-position critical?

No

Choose:
3-Hydroxyazetidine HCl

(Consider protecting group strategy)

Yes

No

Choose:
3,3-Difluoroazetidine HCl

Yes

Click to download full resolution via product page

Caption: Decision framework for selecting a 3-substituted azetidine.

Conclusion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b119537?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cost-benefit analysis reveals that 3-Methoxyazetidine hydrochloride is a highly attractive

building block for several reasons:

Economic Advantage: It possesses a significantly lower acquisition cost at typical research

scales compared to common alternatives like 3-hydroxy and 3,3-difluoroazetidine

hydrochlorides.

High Reactivity: As demonstrated in the SNAr case study, it can participate in key coupling

reactions under mild conditions with high yields.

Operational Simplicity: The absence of an acidic proton on the methoxy group obviates the

need for protecting group strategies, streamlining synthetic routes and improving overall

process efficiency.

While alternatives like 3-Hydroxyazetidine hydrochloride are indispensable for applications

requiring a hydrogen-bond donor, and 3,3-Difluoroazetidine hydrochloride is crucial for

enhancing metabolic stability, 3-Methoxyazetidine hydrochloride presents the most balanced

and cost-effective profile for general-purpose introduction of the 3-substituted azetidine

scaffold. For research programs where budget and efficiency are paramount, it should be

considered a primary choice for exploration.
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Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. leapchem.com [leapchem.com]

3. 3,3-Difluoroazetidine hydrochloride - Amerigo Scientific [amerigoscientific.com]

4. lifechemicals.com [lifechemicals.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b119537?utm_src=pdf-body
https://www.benchchem.com/product/b119537?utm_src=pdf-body
https://www.benchchem.com/product/b119537?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/15278/Structure_Activity_Relationship_of_3_2_Ethylphenyl_azetidine_A_Comparative_Analysis_for_Drug_Discovery_Professionals.pdf
https://www.leapchem.com/chemical-synthesis/analytical-reagents/3-methoxyazetidine-hydrochloride-cas-148644.html
https://www.amerigoscientific.com/33-difluoroazetidine-hydrochloride-item-103310.html
https://lifechemicals.com/blog/building-blocks/436-substituted-azetidines-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Synthonix, Inc > Building Blocks > 148644-09-1 | 3-Methoxyazetidine hydrochloride
[synthonix.com]

6. chemuniverse.com [chemuniverse.com]

7. masterorganicchemistry.com [masterorganicchemistry.com]

8. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Cost-Benefit Analysis of 3-Methoxyazetidine
Hydrochloride in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119537#cost-benefit-analysis-of-using-3-
methoxyazetidine-hydrochloride-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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